molecular formula C25H23NO6 B6254445 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid CAS No. 393581-65-2

2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid

Cat. No.: B6254445
CAS No.: 393581-65-2
M. Wt: 433.5
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Description

2-(3,4-Dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is a synthetic organic compound It features a complex structure with a dimethoxyphenyl group and a fluorenylmethoxycarbonyl-protected amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the synthesis of the 3,4-dimethoxyphenyl group through electrophilic aromatic substitution reactions.

    Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc-protected amino acids and coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl intermediate with the Fmoc-protected amino acid under appropriate conditions, often using a base such as triethylamine (TEA) or N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and large-scale reactors, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)acetic acid: Lacks the Fmoc-protected amino group, making it less versatile in peptide synthesis.

    Fmoc-protected amino acids: Similar in structure but with different aromatic groups, affecting their reactivity and applications.

Uniqueness

2-(3,4-Dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid is unique due to the combination of the dimethoxyphenyl group and the Fmoc-protected amino acid. This dual functionality allows for diverse chemical reactions and applications, particularly in the synthesis of complex organic molecules and peptides.

Properties

CAS No.

393581-65-2

Molecular Formula

C25H23NO6

Molecular Weight

433.5

Purity

95

Origin of Product

United States

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